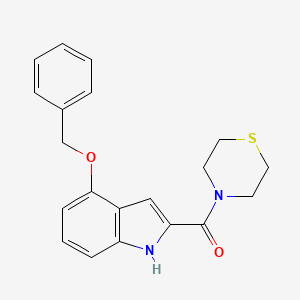![molecular formula C18H21NO3S B2398309 1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylindoline CAS No. 873579-80-7](/img/structure/B2398309.png)
1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylindoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylindoline, also known as MSMI, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. MSMI belongs to the class of indoline-based compounds, which have shown promising results in various fields of research, including medicinal chemistry, pharmacology, and neuroscience.
Mechanism of Action
The mechanism of action of 1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylindoline is not fully understood. However, it has been suggested that 1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylindoline may act as an allosteric modulator of protein function, binding to specific sites on proteins and altering their activity. This property makes 1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylindoline a valuable tool for studying protein function and identifying potential drug targets.
Biochemical and Physiological Effects
1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylindoline has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the activity of certain kinases, including protein kinase C and mitogen-activated protein kinase. 1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylindoline has also been shown to modulate the activity of G protein-coupled receptors, including the adenosine A2A receptor. These effects suggest that 1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylindoline may have potential applications in the development of new drugs for the treatment of various diseases, including cancer and neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylindoline is its high purity and stability, which makes it a reliable tool for scientific research. 1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylindoline is also relatively easy to synthesize, making it readily available for use in lab experiments. However, one limitation of 1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylindoline is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, further research is needed to fully understand the mechanism of action of 1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylindoline and its potential applications in drug development.
Future Directions
There are several potential future directions for research on 1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylindoline. One area of interest is the development of new fluorescent probes based on 1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylindoline, which could be used for imaging biological systems with high sensitivity and specificity. Another potential direction is the identification of new protein targets for 1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylindoline, which could lead to the development of new drugs for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of 1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylindoline and its potential applications in drug development.
Synthesis Methods
The synthesis of 1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylindoline involves the reaction of 5-methoxy-2,4-dimethylbenzenesulfonyl chloride with 2-methylindoline in the presence of a base such as triethylamine. The reaction yields 1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylindoline as a white crystalline solid with a purity of over 95%.
Scientific Research Applications
1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylindoline has been used as a research tool in various scientific studies. It has shown potential as a fluorescent probe for imaging biological systems, including living cells and tissues. 1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylindoline has also been used as a ligand in the development of new drug candidates targeting various proteins, including kinases and G protein-coupled receptors.
properties
IUPAC Name |
1-(5-methoxy-2,4-dimethylphenyl)sulfonyl-2-methyl-2,3-dihydroindole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-12-9-13(2)18(11-17(12)22-4)23(20,21)19-14(3)10-15-7-5-6-8-16(15)19/h5-9,11,14H,10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGZCTCDMUWONG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1S(=O)(=O)C3=C(C=C(C(=C3)OC)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylindoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![rac-(1R,5S,6S)-2-Oxabicyclo[3.2.0]hept-6-ylamine hydrochloride](/img/structure/B2398226.png)
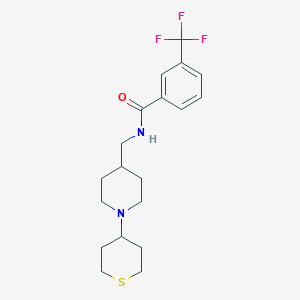
![(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2398228.png)
![5-amino-2-[(2,3,4-trifluorophenyl)carbonyl]-1,2-oxazol-3(2H)-one](/img/structure/B2398229.png)
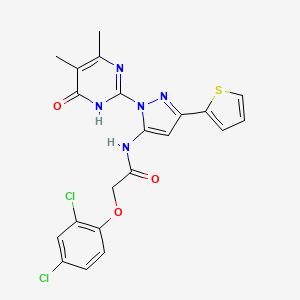

![[3-Ethoxycarbonyl-4,5-bis(hydroxymethyl)-4,5-dihydroisoxazole][1-(2,6-dinitro-4-trifluoromethylphenyl)-4-piperidone]ketal](/img/structure/B2398240.png)
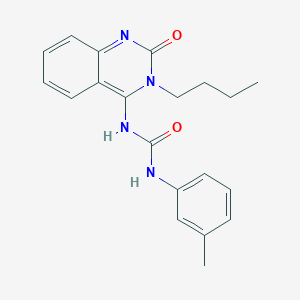
![N1-(benzo[d]thiazol-2-yl)-N2-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)oxalamide](/img/structure/B2398242.png)
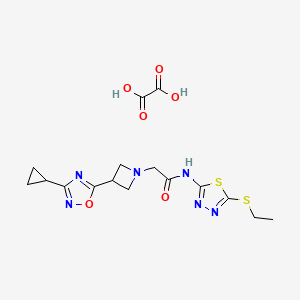
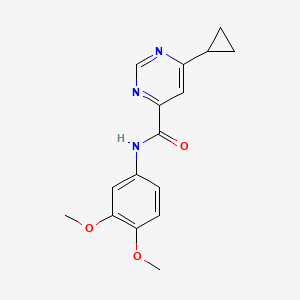
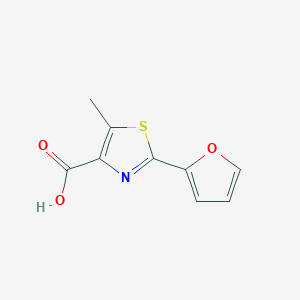
![4,4,4-Trifluoro-N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]butanamide](/img/structure/B2398247.png)
